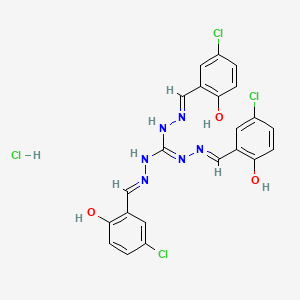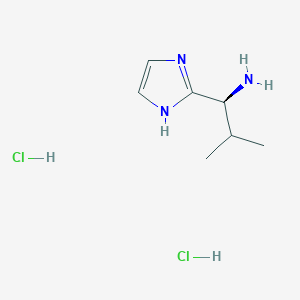
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride, typically involves the cyclization of amido-nitriles. One method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the one-pot microwave-assisted synthesis using a Schiff’s base complex nickel catalyst, which enables the formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis due to its high yield and the ability to recover and reuse the catalyst . This method is advantageous for large-scale production as it reduces reaction times and improves overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their role in enzyme inhibition and as components of biologically active molecules.
Mécanisme D'action
The mechanism of action of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole-2-yl-methanamine
- 1H-Imidazole-4-carboxaldehyde
- 1H-Imidazole-5-carboxylic acid
Uniqueness
What sets (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern and stereochemistry, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Propriétés
Formule moléculaire |
C7H15Cl2N3 |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)6(8)7-9-3-4-10-7;;/h3-6H,8H2,1-2H3,(H,9,10);2*1H/t6-;;/m0../s1 |
Clé InChI |
LRHTUSLURSGDKJ-ILKKLZGPSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=NC=CN1)N.Cl.Cl |
SMILES canonique |
CC(C)C(C1=NC=CN1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


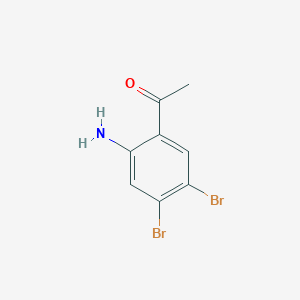
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
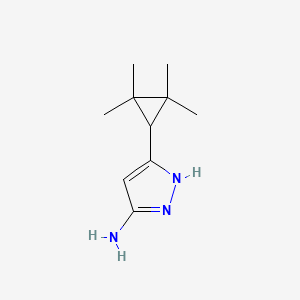
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
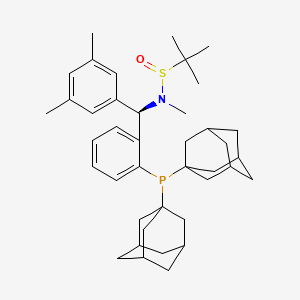
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
